6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound belonging to the class of benzo[b][1,4]oxazines This compound is characterized by the presence of a bromomethyl group, an ethyl group, and a fluorine atom attached to the benzo[b][1,4]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then subjected to further reactions to introduce the ethyl and fluoro substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of the bromomethyl group allows for coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways. The fluorine atom may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenol: Used in the synthesis of similar benzo[b][1,4]oxazine derivatives.
3-Bromo-4-hydroxybenzaldehyde: Another brominated aromatic compound with different functional groups.
Uniqueness
6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the combination of its bromomethyl, ethyl, and fluoro substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C11H11BrFNO2 |
---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
6-(bromomethyl)-2-ethyl-7-fluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H11BrFNO2/c1-2-9-11(15)14-8-3-6(5-12)7(13)4-10(8)16-9/h3-4,9H,2,5H2,1H3,(H,14,15) |
InChI Key |
RDZBMTOPYUOYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=C(C(=C2)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.